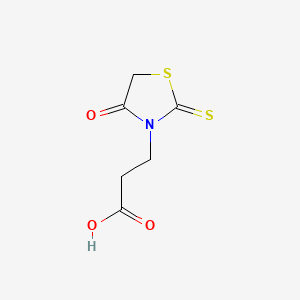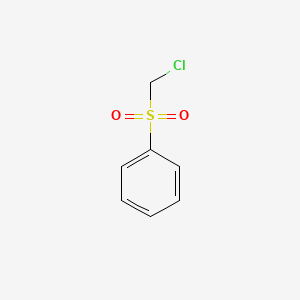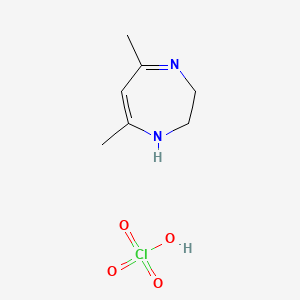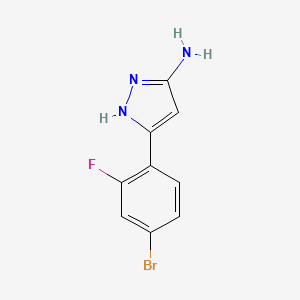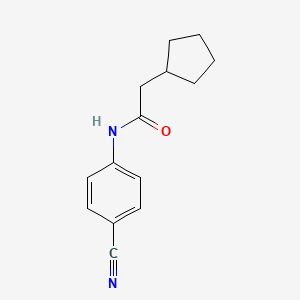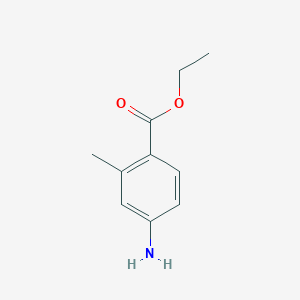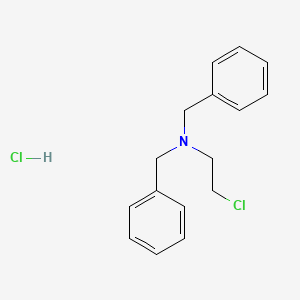
N-(2-Chloroethyl)dibenzylamine hydrochloride
概要
説明
ジベナミン塩酸塩、別名N-(2-クロロエチル)ジベンジルアミン塩酸塩は、競合的かつ不可逆的なアドレナリン遮断薬です。これは主に、エピネフリンの薬理学的効果を修飾するために科学研究で使用されます。 この化合物は、C16H19Cl2Nの分子式と296.23 g/molの分子量を持っています .
作用機序
ジベナミン塩酸塩は、アドレナリン受容体に不可逆的に結合することによって効果を発揮し、それによってエピネフリンの作用を阻害します。これは、体内のエピネフリンの破壊速度の低下につながります。 この化合物は、主に血管の緊張と血圧の調節に関与するαアドレナリン受容体を標的としています .
類似の化合物:
エルゴタミン: 片頭痛の治療に使用されるαアドレナリン作動薬です。
ドブタミン: 心不全の治療に使用されるβアドレナリン作動薬です
比較: エルゴタミンとドブタミンはアドレナリン作動薬ですが、ジベナミン塩酸塩はアドレナリン遮断薬です。 この違いは、アドレナリン受容体を阻害するその独自の能力を強調しており、アドレナリンシグナル伝達の阻害経路の理解に焦点を当てた研究において貴重な存在となっています .
生化学分析
Biochemical Properties
N-(2-Chloroethyl)dibenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in modifying the pharmacological effects of epinephrine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by interacting with specific enzymes involved in detoxification processes . The nature of these interactions often involves the inhibition or modification of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, as an adrenergic blocking agent, it can inhibit the action of epinephrine on cells, leading to changes in cell signaling and metabolic processes . This can result in altered gene expression and modifications in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to adrenergic receptors, blocking the action of epinephrine and other adrenergic agonists . This inhibition leads to a cascade of molecular events, including the downregulation of specific genes and the alteration of enzyme activities, ultimately affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively block adrenergic receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting or modifying the activity of specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as detoxification, energy production, and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
準備方法
合成経路と反応条件: ジベナミン塩酸塩は、ジベンジルアミンと2-クロロエチルクロリドを塩基の存在下で反応させることによって合成されます。反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で行われます。 生成物はその後、再結晶によって精製されます .
工業的生産方法: 工業的な設定では、ジベナミン塩酸塩の合成は同様の経路に従いますが、より大きな規模で行われます。反応条件は、高収率と高純度を確保するために最適化されています。 最終生成物は多くの場合、結晶粉末として得られ、その後、その安定性を維持するために管理された条件下で包装および保管されます .
化学反応の分析
反応の種類: ジベナミン塩酸塩は、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物は、クロロエチル基の存在により求核置換反応に参加することができます。
一般的な試薬と条件:
求核置換: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、水やアルコールなどの極性溶媒中で行われます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンによる求核置換は、2級または3級アミン誘導体を生成することができます .
科学的研究の応用
ジベナミン塩酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬および分析化学における標準として使用されます。
生物学: この化合物は、アドレナリン受容体とその生理学的過程における役割に関する研究に使用されます。
医学: ジベナミン塩酸塩の研究は、特に心血管疾患におけるその潜在的な治療的応用を中心に展開されています。
類似化合物との比較
Ergotamine: An alpha-adrenergic agonist used to treat migraines.
Dobutamine: A beta-adrenergic agonist used in the treatment of heart failure
Comparison: While Ergotamine and Dobutamine are adrenergic agonists, Dibenamine Hydrochloride is an adrenergic antagonist. This distinction highlights its unique ability to block adrenergic receptors, making it valuable in research focused on understanding the inhibitory pathways of adrenergic signaling .
特性
IUPAC Name |
N,N-dibenzyl-2-chloroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCEBPGNFLHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075337 | |
| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-43-6 | |
| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl(2-chloroethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dibenamine hydrochloride?
A1: Dibenamine hydrochloride acts as an adrenolytic drug, primarily by blocking the effects of epinephrine and norepinephrine. Research suggests that it renders the heart less sensitive to epinephrine without preventing its accumulation in the heart muscle []. This mechanism differs from other adrenergic blockers like Priscol and Fourneau's 933F, which appear to partially block epinephrine's penetration into myocardial cells [].
Q2: What is the impact of Dibenamine hydrochloride on the central nervous system?
A4: Research in cats suggests that Dibenamine hydrochloride might play a role in modulating central nervous system activity. Studies show that it can potentiate the effects of desoxynupharidine hydrochloride, a compound known to induce a sleep-like pattern in brain wave activity []. This suggests a potential interaction with adrenergic neurons within the central nervous system [].
Q3: Does Dibenamine hydrochloride influence metabolic responses during hemorrhagic shock?
A5: Animal studies highlight a potential role for Dibenamine hydrochloride in modulating metabolic responses during hemorrhagic shock. When administered shortly after inducing hemorrhage in dogs, it increased survival rates and reduced the typical increase in plasma amino nitrogen levels [, ]. Interestingly, these effects were less pronounced when administered later in the shock progression [, ].
Q4: How does Dibenamine hydrochloride interact with other pharmacological receptor systems?
A6: In addition to its adrenergic blocking action, Dibenamine hydrochloride has been shown to antagonize the effects of carbamylcholine and potassium chloride in a manner similar to that of N-(2-chloroethyl)dibenzylamine hydrochloride on smooth muscle contraction []. This suggests a broader interaction with pharmacological receptor systems beyond the adrenergic system.
Q5: Are there any notable effects of Dibenamine hydrochloride on blood cell counts?
A7: Research in rats subjected to tourniquet-induced shock revealed that Dibenamine hydrochloride administration led to a more rapid decline in lymphocyte count, alongside an increase in mortality []. This suggests a potential influence on the immune response during shock, although the exact mechanisms remain unclear.
Q6: Can Dibenamine hydrochloride interfere with the accumulation of epinephrine in the myocardium?
A8: Unlike some other adrenergic blockers, Dibenamine hydrochloride does not seem to prevent the accumulation of epinephrine in the myocardium. Studies show that it might even facilitate this accumulation while simultaneously blocking epinephrine's effects on the heart [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


